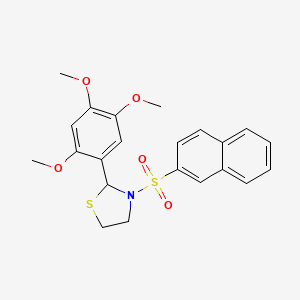
N-(5-tert-butyl-3-isoxazolyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-4-methylbenzamide, commonly known as LY2334737, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. LY2334737 is a selective inhibitor of the enzyme cholesteryl ester transfer protein (CETP), which is involved in the transfer of cholesterol esters between lipoproteins.
Mechanism of Action
LY2334737 selectively inhibits N-(5-tert-butyl-3-isoxazolyl)-4-methylbenzamide, which is involved in the transfer of cholesterol esters between lipoproteins. By inhibiting N-(5-tert-butyl-3-isoxazolyl)-4-methylbenzamide, LY2334737 increases HDL cholesterol levels and reduces LDL cholesterol levels, which has been shown to reduce the risk of cardiovascular diseases. LY2334737 has also been shown to reduce amyloid beta levels in the brain, which may be due to its ability to inhibit the transfer of cholesterol esters between lipoproteins in the brain.
Biochemical and Physiological Effects
LY2334737 has been shown to increase HDL cholesterol levels and reduce LDL cholesterol levels in both animal models and human clinical trials. In addition, LY2334737 has been shown to reduce amyloid beta levels in the brain, which may have potential therapeutic applications in the treatment of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of LY2334737.
Advantages and Limitations for Lab Experiments
LY2334737 has several advantages for lab experiments, including its selectivity for N-(5-tert-butyl-3-isoxazolyl)-4-methylbenzamide and its ability to increase HDL cholesterol levels and reduce LDL cholesterol levels. However, LY2334737 also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on LY2334737, including its potential use in the treatment of cardiovascular diseases and Alzheimer's disease. Further studies are needed to fully understand the biochemical and physiological effects of LY2334737, as well as its potential for off-target effects. In addition, new synthetic methods for LY2334737 may be developed to improve its solubility and bioavailability. Overall, LY2334737 has significant potential for therapeutic applications and warrants further research.
Synthesis Methods
The synthesis of LY2334737 involves a multi-step process that starts with the reaction of 4-methylbenzoic acid with oxalyl chloride to form an acid chloride intermediate. The acid chloride is then reacted with tert-butyl hydroxylamine to form the tert-butyl ester of the desired compound. This ester is then reacted with hydroxylamine to form the isoxazole ring, followed by the removal of the tert-butyl protecting group to yield LY2334737.
Scientific Research Applications
LY2334737 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases. N-(5-tert-butyl-3-isoxazolyl)-4-methylbenzamide inhibitors have been shown to increase high-density lipoprotein (HDL) cholesterol levels and reduce low-density lipoprotein (LDL) cholesterol levels, which are major risk factors for cardiovascular diseases such as atherosclerosis. LY2334737 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid beta levels in the brain.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-5-7-11(8-6-10)14(18)16-13-9-12(19-17-13)15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAADGHIVSYCMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5148097.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148103.png)


![5-chloro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5148115.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148116.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5148130.png)

![2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone](/img/structure/B5148154.png)
![3-methyl-6-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5148164.png)
![9-{2-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5148165.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5148170.png)
![N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5148188.png)
![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5148195.png)